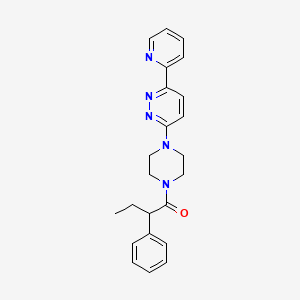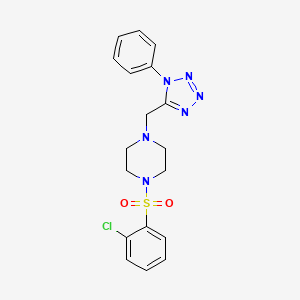
2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of various precursors . For instance, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine, and analogous compounds can be accessed directly in modest yields through the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : Research has focused on the synthesis of novel piperazine analogues bearing quinoline and pyridine moieties, highlighting methodologies for incorporating these structures into compounds with potential for varied biological activities. Notable techniques include aminomethylation reactions with piperazine derivatives to introduce specific functional groups, aiming at enhancing the compound's bioactivity (Pitucha et al., 2005; Al‐Ghorbani et al., 2015).
- Structural Insights : Studies have elucidated the crystal structures of related anticonvulsant compounds, providing insights into their electronic properties and potential interactions with biological targets. These investigations reveal significant structural features, such as the orientation and delocalization of specific chemical groups, which could inform the design of more effective drugs (Georges et al., 1989).
Biological Activities
- Antioxidant and Anti-inflammatory Properties : Piperazine analogues have demonstrated promising antioxidant and anti-inflammatory activities. Their efficacy has been evaluated against various biological assays, indicating their potential in treating conditions associated with oxidative stress and inflammation (Al‐Ghorbani et al., 2015).
- Analgesic and Anti-inflammatory Effects : The synthesis of [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones and their testing for in vivo analgesic and anti-inflammatory activities highlight the therapeutic potential of these compounds. The research demonstrates the relevance of structural modifications in enhancing bioactivity, providing a basis for the development of new pain management and anti-inflammatory drugs (Demchenko et al., 2015).
Potential Applications in Drug Development
- Antipsychotic Potential : Research into conformationally restricted butyrophenones, which share structural similarities with the compound of interest, indicates their potential as antipsychotic agents. These studies explore the affinity of these compounds for dopamine and serotonin receptors, providing insights into their mechanism of action and therapeutic potential (Raviña et al., 2000).
- Anticancer Activity : Studies on piperazine-2,6-dione derivatives have explored their synthesis and evaluation for anticancer activity. These investigations contribute to the understanding of the structural requirements for anticancer efficacy, suggesting the role of such compounds in developing new cancer therapies (Kumar et al., 2013).
Mécanisme D'action
Target of Action
For instance, pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyridazinone derivatives have been associated with a plethora of activities, suggesting they might influence multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Pyrrolidine derivatives, for instance, have been found to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one are largely influenced by its structural components. The pyridazinone moiety, for instance, has been associated with a wide range of pharmacological activities
Cellular Effects
Compounds containing a pyridazinone moiety have been reported to exhibit a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Metabolic Pathways
Pyridazinone derivatives have been associated with a wide range of biochemical reactions .
Propriétés
IUPAC Name |
2-phenyl-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-2-19(18-8-4-3-5-9-18)23(29)28-16-14-27(15-17-28)22-12-11-21(25-26-22)20-10-6-7-13-24-20/h3-13,19H,2,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNNWPXGGRJZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2440874.png)
![1-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2440875.png)
![2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2440877.png)

![2-(2-thienyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2440879.png)
![N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2440882.png)

![1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline](/img/structure/B2440885.png)


![4-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2440890.png)
![1-cyclopentyl-3-[(Z)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethylideneamino]urea](/img/structure/B2440892.png)
